molecular formula C6H3IS B12961720 2-Ethynyl-5-iodothiophene

2-Ethynyl-5-iodothiophene

Katalognummer: B12961720
Molekulargewicht: 234.06 g/mol
InChI-Schlüssel: VPROXKVAMBOGOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethynyl-5-iodothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This particular compound is characterized by the presence of an ethynyl group at the second position and an iodine atom at the fifth position of the thiophene ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the ethynyl group.

Industrial Production Methods: Industrial production of 2-Ethynyl-5-iodothiophene may involve large-scale halogenation and subsequent functionalization processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The specific industrial methods may vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethynyl-5-iodothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or alkyl halides.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted thiophenes, coupled products with extended conjugation, and oxidized or reduced thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethynyl-5-iodothiophene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethynyl-5-iodothiophene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the ethynyl and iodine groups, which facilitate various coupling and substitution reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the combination of the ethynyl and iodine groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.

Eigenschaften

Molekularformel

C6H3IS

Molekulargewicht

234.06 g/mol

IUPAC-Name

2-ethynyl-5-iodothiophene

InChI

InChI=1S/C6H3IS/c1-2-5-3-4-6(7)8-5/h1,3-4H

InChI-Schlüssel

VPROXKVAMBOGOW-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC=C(S1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.